molecular formula C10H14N2O3 B1316818 Benzyl (2-(aminooxy)ethyl)carbamate CAS No. 226569-28-4

Benzyl (2-(aminooxy)ethyl)carbamate

Cat. No. B1316818
M. Wt: 210.23 g/mol
InChI Key: HZBXPJHTCSWUFP-UHFFFAOYSA-N
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Description

Benzyl (2-(aminooxy)ethyl)carbamate is a carbamate derivative . The compound can be viewed as the ester of carbamic acid and benzyl alcohol . It has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol .


Synthesis Analysis

The synthesis of Benzyl (2-(aminooxy)ethyl)carbamate involves the reaction of benzyl chloroformate with ammonia . Another method involves the reaction of benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate with methylamine methanol solution in methylene chloride .


Molecular Structure Analysis

The molecular structure of Benzyl (2-(aminooxy)ethyl)carbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to an aminooxy group .


Chemical Reactions Analysis

Benzyl (2-(aminooxy)ethyl)carbamate can undergo various chemical reactions. For instance, it can participate in the formation of peptide bonds, which are essential for the synthesis of peptides . It can also undergo the Hofmann rearrangement to form methyl and benzyl carbamates .


Physical And Chemical Properties Analysis

Benzyl (2-(aminooxy)ethyl)carbamate is a solid compound . It has a molecular weight of 210.23 g/mol . The compound’s boiling point is predicted to be 405.7±38.0 °C, and its density is predicted to be 1.183±0.06 g/cm3 .

Scientific Research Applications

Molecular Modeling and Synthesis for Biological Activities

Carbamates, including benzyl ethyl carbamates, have been studied for their various biological activities. For example, molecular modeling and synthesis techniques have been employed to design compounds with potential ixodicide activity, which refers to chemical agents that control ticks. This process involves optimizing new structures through molecular models and synthesizing them to evaluate their biological effectiveness (V. Hugo et al., 2019).

Novel Cascade Transformations in Organic Synthesis

Research has demonstrated the use of benzyl carbamate in novel cascade transformations for the synthesis of aryl orthogonally protected α-amino acids. This involves a process using acetyl chloride that enables the formation of α-arylated, α-amino esters in a one-pot cascade, highlighting the compound's utility in efficient organic synthesis methodologies (Stéphane P. Roche et al., 2014).

Nanotechnology Applications

In the realm of nanotechnology, benzyl carbamate derivatives have been used in the synthesis and characterization of europium complex nanowires. These nanowires exhibit longer luminescence lifetimes compared to their powder counterparts, indicating potential applications in materials science and nanotechnology (Xiaofeng Li et al., 2002).

Autocatalytic Synthesis Methods

Further research has explored autocatalytic synthesis methods involving benzyl carbamate for the efficient formation of complex organic compounds. For instance, the synthesis of α-arylated, α-amino esters via an autocatalytic dehydration-activation step demonstrates the compound's versatility in organic synthesis (Stéphane P. Roche et al., 2014).

Development of Novel Compounds

Studies have also focused on the development of novel compounds for specific applications, such as the synthesis of substituted benzyl N-nitrosocarbamates with functionalities aimed at controlled release applications. This research contributes to the design of novel photolabile structures for potential use in the controlled release of alkylating and/or crosslinking agents (Satya Venkata et al., 2009).

Catalytic Applications

Catalytic applications of benzyl carbamate derivatives have been explored, such as in the intramolecular hydroamination of allenes. This research demonstrates the compound's effectiveness in the formation of piperidine derivatives and oxygen heterocycles, showcasing its utility in catalysis and the synthesis of heterocyclic compounds (Zhibin Zhang et al., 2006).

Safety And Hazards

Benzyl (2-(aminooxy)ethyl)carbamate should be stored in a sealed, dry place at 2-8°C . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzyl (2-(aminooxy)ethyl)carbamate and other carbamates have potential applications in various fields of research and industry, particularly in the synthesis of peptides . They can serve as protecting groups for amines, which are essential for peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and removal of these protecting groups, as well as exploring their potential applications in other areas.

properties

IUPAC Name

benzyl N-(2-aminooxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c11-15-7-6-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXPJHTCSWUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553803
Record name Benzyl [2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(aminooxy)ethyl)carbamate

CAS RN

226569-28-4
Record name Benzyl [2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-[2-(benzyloxycarbonylamino)ethoxy]phthalimide (1.36 g, 4.0 mmol), as prepared in the preceding step, in ethanol (20 mL) and tetrahydrofuran (20 mL) was added 40% methylamine (2 mL, 25 mmol). The reaction mixture was stirred at room temperature for 1 h. After evaporating the solvent, the residue was passed through silica gel (3:1 ethyl acetate:hexane to ethyl acetate) to give the title compound as a white solid (800 mg, 95%). 1H-NMR (300 MHz, CDCl3) δ7.36 (m, 5H), 5.47 (br s, 2H), 5.21 (br s, 1H), 5.10 (s, 2H), 3.72 (t, J=5.0 Hz, 2H), 3.44 (q, J=5.0 Hz, 2H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of benzyl(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate (9.36 g, 27.50 mmol) described in Reference Example 10 in methylene chloride (51 mL) was gradually added 9.8M methylamine methanol solution (8.50 mL), followed by stirring for 2 hours. The reaction solution was distilled off under reduced pressure, and methylene chloride (50 mL) and water (80 mL) were added, followed by adjusting to pH 1 with 5M hydrochloric acid, aqueous layer separation, and further washing with methylene chloride (50 mL). To the resulting aqueous layer was added methylene chloride (50 mL), followed by adjusting to pH11 with 5M sodium hydroxide, organic layer separation, and further extracting the aqueous layer with methylene chloride (50 mL) twice. The combined organic layers were washed with 50% potassium carbonate aqueous solution, followed by drying over anhydrous potassium carbonate, and distilling off the solvent under reduced pressure. The resulting residue was subjected to silica gel column chromatography (ethyl acetate) to afford 5.61 g of the title compound (yield 97%).
Quantity
9.36 g
Type
reactant
Reaction Step One
[Compound]
Name
9.8M methylamine methanol
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Three
Yield
97%

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